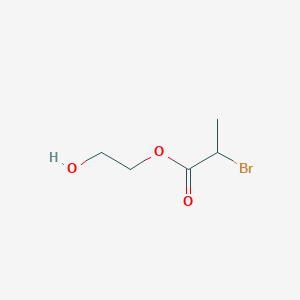










|
REACTION_CXSMILES
|
C1(N=C=NC2CCCCC2)CCCCC1.[CH2:16]([OH:19])[CH2:17][OH:18].N1C=CC=CC=1.[Br:26][CH:27]([CH3:31])[C:28](O)=[O:29].[Na+].[Cl-].O>CCOC(C)=O.CC(C)=O>[Br:26][CH:27]([CH3:31])[C:28]([O:18][CH2:17][CH2:16][OH:19])=[O:29] |f:4.5.6|
|


|
Name
|
|
|
Quantity
|
4.1 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCC1)N=C=NC1CCCCC1
|
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CO)O
|
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC=C1
|
|
Name
|
NaCl water
|
|
Quantity
|
15 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Na+].[Cl-].O
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOC(=O)C
|
|
Name
|
|
|
Quantity
|
1.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrC(C(=O)O)C
|
|
Name
|
|
|
Quantity
|
14 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|


|
Type
|
CUSTOM
|
|
Details
|
After stirring the vial's contents overnight, undissolved by-products
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
while cooling the vial down with an ice bath
|
|
Type
|
CUSTOM
|
|
Details
|
the exothermic reaction
|
|
Type
|
CUSTOM
|
|
Details
|
were removed by filtration
|
|
Type
|
CUSTOM
|
|
Details
|
To the filtered reaction mixture
|
|
Type
|
STIRRING
|
|
Details
|
by shaking well
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture separated into 2 layers
|
|
Type
|
WASH
|
|
Details
|
The upper AcOEt layer was washed with dilute HCI once
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
saturated NaCl water (15 ml) two more times and then dried with MgSO4
|
|
Type
|
CUSTOM
|
|
Details
|
After removing MgSO4, AcOEt
|
|
Type
|
CUSTOM
|
|
Details
|
was rotary evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
to obtain a crude product
|
|
Type
|
CUSTOM
|
|
Details
|
This crude product was purified by silica gel chromatography (eluent: AcOEt:hexane=1:1 by weight)
|


Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC(C(=O)OCCO)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.4 g | |
| YIELD: PERCENTYIELD | 43% | |
| YIELD: CALCULATEDPERCENTYIELD | 42.5% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |